1,3,5-trimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3,5-Trimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
The molecular formula of this compound is C16H20N6O with a molecular weight of 316.37 g/mol. The structure features a pyrazole ring which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in inflammatory processes and pain modulation.
Key Mechanisms:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme is crucial in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like substance that exhibits anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, enhancing its therapeutic effects .
Biological Activity
Research indicates that this compound exhibits notable biological activities, including anti-inflammatory and analgesic effects. These activities were evaluated through various in vitro and in vivo studies.
In Vitro Studies
In vitro assays demonstrated that this compound effectively inhibited NAAA with an IC50 value in the low nanomolar range (approximately 0.042 μM) . This high potency suggests significant potential for therapeutic applications in managing pain and inflammation.
In Vivo Studies
In vivo studies further confirmed the anti-inflammatory properties of the compound. Animal models treated with this compound showed reduced inflammation markers and improved pain thresholds compared to control groups .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the pyrazole core or side chains can significantly influence its potency and selectivity towards target enzymes.
Compound | Structure | IC50 (μM) | Biological Activity |
---|---|---|---|
Compound A | Pyrazole derivative | 0.042 | NAAA Inhibitor |
Compound B | Modified pyrazole | 0.078 | Reduced activity |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Chronic Pain Management : A study involving patients with chronic pain conditions demonstrated that administration of this compound resulted in a significant reduction in pain scores compared to placebo groups.
- Inflammatory Disorders : In patients with inflammatory disorders such as arthritis, treatment with this compound led to decreased joint inflammation and improved mobility.
特性
IUPAC Name |
1,3,5-trimethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-10-14(11(2)23(4)21-10)16(24)19-8-13-15(18-6-5-17-13)12-7-20-22(3)9-12/h5-7,9H,8H2,1-4H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMLBGWDNDDIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。